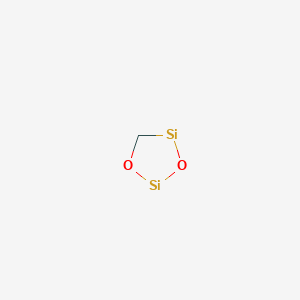
CID 78066776
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78066776” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for “CID 78066776” would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The exact methods would depend on the specific requirements of the industry and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound “CID 78066776” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
The compound “CID 78066776” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: It may be used in biological studies to understand its effects on biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.
Industry: It may be utilized in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of “CID 78066776” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “CID 78066776” include other chemical entities with comparable structures and properties. Examples of similar compounds include those with similar functional groups or molecular frameworks .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct advantages in certain applications. For instance, it may exhibit unique reactivity, selectivity, or biological activity compared to other similar compounds.
Properties
CAS No. |
7540-38-7 |
|---|---|
Molecular Formula |
CH6O2Si2 |
Molecular Weight |
106.23 g/mol |
IUPAC Name |
1,3,2,4-dioxadisilolane |
InChI |
InChI=1S/CH6O2Si2/c1-2-5-3-4-1/h1,4-5H2 |
InChI Key |
JXNGOBXXXYOLTB-UHFFFAOYSA-N |
SMILES |
C1O[Si]O[Si]1 |
Canonical SMILES |
C1O[SiH2]O[SiH2]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















